2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid
Overview
Description
2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid is a chemical compound with the molecular formula C10H8FNO3 . It is a member of indole-3-acetic acids and a member of oxindoles .
Molecular Structure Analysis
The molecular structure of 2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid can be analyzed using various spectroscopic techniques such as IR, MS, 1H NMR, and 13C NMR . The molecular weight of this compound is 209.17 g/mol .Scientific Research Applications
Acute Myeloid Leukemia Treatment
This compound has been used in the development of a potent and selective FLT3 inhibitor . This inhibitor has shown potent inhibitory activity against the FLT3-ITD mutant, which is a promising drug design strategy for treating acute myeloid leukemia (AML) .
Anti-inflammatory Activity
Indole derivatives, including this compound, have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Activity
Indole derivatives have been reported to have antiviral activity . This suggests that this compound could potentially be used in the development of new antiviral drugs .
Anticancer Activity
Indole derivatives have shown anticancer activity . This compound, being an indole derivative, could potentially be used in cancer treatment .
Anti-HIV Activity
Some indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . This suggests that this compound could potentially be used in the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant properties . This suggests that this compound could potentially be used in the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have been reported to have antimicrobial activity . This suggests that this compound could potentially be used in the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been reported to have antidiabetic activity . This suggests that this compound could potentially be used in the development of new antidiabetic drugs .
Safety and Hazards
properties
IUPAC Name |
2-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJAJUSLXBXIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661651 | |
Record name | (5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid | |
CAS RN |
915920-32-0 | |
Record name | (5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.